molecular formula C19H16FN5OS B2804171 N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013808-99-5

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2804171
CAS No.: 1013808-99-5
M. Wt: 381.43
InChI Key: AOXABMHEVNUPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a pyridine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit potent inhibitory activity againstMycobacterium tuberculosis .

Mode of Action

tuberculosis . The structure-activity relationships of these derivatives and their molecular docking studies have been discussed against the target DprE1 .

Biochemical Pathways

tuberculosis , which suggests that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells, thereby helping to control the infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable fluorinated precursor . The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone . The final step involves coupling the benzothiazole and pyrazole intermediates with a pyridine derivative under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-12-10-15(24(2)23-12)18(26)25(11-13-6-3-4-9-21-13)19-22-17-14(20)7-5-8-16(17)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXABMHEVNUPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.